1-Nitro-6-azabenzo(a)pyrene

Environmental Occurrence Air Pollution Source Apportionment

1-Nitro-6-azabenzo(a)pyrene (1-N-6-ABP) is a nitrated aza-polycyclic aromatic hydrocarbon (aza-PAH) with the molecular formula C19H10N2O2. It is the 1-nitro positional isomer of the heterocyclic benzo[a]pyrene analog 6-azabenzo[a]pyrene.

Molecular Formula C19H10N2O2
Molecular Weight 298.3 g/mol
CAS No. 138835-35-5
Cat. No. B164762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-6-azabenzo(a)pyrene
CAS138835-35-5
Synonyms1-nitro-6-azabenzo(a)pyrene
1-nitro-azaBaP
Molecular FormulaC19H10N2O2
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4C(=N2)C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3
InChIInChI=1S/C19H10N2O2/c22-21(23)17-10-6-11-5-9-16-19-13(7-8-14(17)18(11)19)12-3-1-2-4-15(12)20-16/h1-10H
InChIKeyKMFFXLGXJLRRPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitro-6-azabenzo(a)pyrene (CAS 138835-35-5): A Position-Specific Nitrated Azaarene for Environmental and Genotoxic Research


1-Nitro-6-azabenzo(a)pyrene (1-N-6-ABP) is a nitrated aza-polycyclic aromatic hydrocarbon (aza-PAH) with the molecular formula C19H10N2O2. It is the 1-nitro positional isomer of the heterocyclic benzo[a]pyrene analog 6-azabenzo[a]pyrene. Identified as a significant environmental mutagen in airborne particulate matter and diesel emissions, it serves as a critical reference standard for analytical toxicology and structure-activity relationship (SAR) studies of nitrated aromatic carcinogens [1]. Its primary research value lies in its direct-acting mutagenicity in bacterial tester strains such as Salmonella typhimurium TA98 without the need for external metabolic activation, a property that differentiates it from its geometric isomer [1].

Why 1-Nitro-6-azabenzo(a)pyrene Cannot Be Approximated by Other Nitro-PAHs or Positional Isomers


Generic substitution with common nitro-PAH reference standards such as 1-nitropyrene or even its positional isomer 3-nitro-6-azabenzo(a)pyrene is analytically invalid. Quantifiable differences in environmental occurrence ratios, chromatographic retention behavior, and genotoxic potency profiles mean these congeners are not interchangeable in mass spectrometry-based detection or quantitative risk assessment. Specifically, the 3-nitro isomer exhibits a markedly higher mutagenic potency and a distinct frequency of chromosomal aberrations [1][2], while the concentrations of 1-N-6-ABP in airborne particulate matter differ from those of the 3-isomer, revealing distinct source profiles [3]. Using the wrong isomer leads to inaccurate source apportionment models and flawed toxicological weighting.

1-Nitro-6-azabenzo(a)pyrene Quantifiable Differentiation Against Closest Analogs


Environmental Source Profiling: Airborne Versus Diesel Emission Concentrations Relative to the 3-Nitro Isomer

In environmental monitoring, the concentration ratio of 1-N-6-ABP to its 3-nitro isomer provides a diagnostic fingerprint linking samples to specific combustion sources. Quantitative chemical analysis reveals that while airborne particulate matter contains similar levels of both isomers, diesel emissions show a marked enrichment of the 3-nitro isomer relative to the 1-nitro isomer [1].

Environmental Occurrence Air Pollution Source Apportionment

Chromosomal Aberration Potency: Differentiated Clastogenicity Versus the 3-Nitro Positional Isomer

The positional substitution of the nitro group on the azabenzo[a]pyrene scaffold directly governs the severity of structural chromosomal damage. In-vitro experiments in Chinese hamster lung (CHL) cells demonstrate that the 1-nitro isomer induces a qualitatively and quantitatively distinct pattern of aberrations compared to the 3-nitro isomer, confirming a structure-specific clastogenicity [1][2].

Genotoxicity Clastogenicity Positional Isomer Effect

Computational Physicochemical Differentiation: Dipole Moment Driven Bioavailability Relative to the 3-Nitro Isomer

Density Functional Theory (DFT) studies provide a molecular basis for the vastly different mutagenic potency between the 1-nitro and 3-nitro isomers. The calculations reveal that while structural properties are similar, the electronic charge distribution—quantified by the dipole moment—is approximately three times larger for the 3-nitro isomer, which enhances its interaction with activating enzymes [1].

Computational Chemistry DFT Analysis Molecular Electrostatics

Procurement-Driven Research and Analytical Application Scenarios for 1-Nitro-6-azabenzo(a)pyrene


Quantitative Source Apportionment of Particulate Air Pollution

Environmental analysis labs require pure 1-N-6-ABP as an authentic reference standard to calibrate GC/MS or LC/MS/MS systems for the quantification of this specific congener in ambient air and emission samples. As demonstrated in source profiling studies, the concentration of 1-N-6-ABP relative to the 3-nitro isomer directly differentiates gasoline, diesel, and background airborne particulates [1].

Structure-Activity Relationship (SAR) Studies in Genetic Toxicology

The compound is essential for in-vitro genotoxicity labs investigating the positional effects of electrophilic substituents on the aza-BaP core. Since the 1-nitro isomer induces a specific pattern (primarily chromatid breaks) compared to the 3-nitro isomer (higher frequency of aberrations), it is an indispensable tool for probing the molecular recognition event of DNA-damaging agents [1].

Metabolic N-Oxidation Research on Nitrated Aza-PAHs

The parent compound serves as the starting material for the synthesis or metabolic investigation of its highly mutagenic N-oxide derivative (1-N-6-ABPO). Because the N-oxide shows a different genotoxicity magnitude (e.g., marked increase in MNPCEs induction versus parent), metabolic toxicology researchers must procure the parent 1-N-6-ABP to complete the reduction/oxidation metabolic pathway analysis [1].

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